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Compound of Interest

Compound Name: PRC1 ligand 1

Cat. No.: B12373770 Get Quote

An In-depth Technical Guide to Polycomb Group RING Finger Protein 1 (PCGF1) and its Role

in the PRC1 Complex

Introduction
Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein

complexes to control gene expression, primarily through transcriptional repression. These

complexes are critical in a multitude of biological processes, including embryonic development,

cell pluripotency, and carcinogenesis.[1][2] The two major classes of Polycomb Repressive

Complexes are PRC1 and PRC2.

This guide focuses on Polycomb Group RING Finger Protein 1 (PCGF1), also known as

Nervous System Polycomb-1 (NSPC1).[3] PCGF1 is a defining component of a variant, non-

canonical PRC1 complex termed PRC1.1.[1][4] Unlike canonical PRC1 complexes, which are

recruited to chromatin marked by H3K27me3 (a product of PRC2 activity), the PRC1.1 complex

can be recruited to target genes independently. This recruitment is often mediated by the

KDM2B subunit, which recognizes unmethylated CpG islands.[5][6] The PCGF1-containing

PRC1.1 complex plays a crucial role in catalyzing the monoubiquitination of histone H2A at

lysine 119 (H2AK119ub1), a key repressive mark that contributes to gene silencing and can

lead to the subsequent recruitment of PRC2.[4][7][8]

Discovery and Identification as a PRC1 Component
The discovery of PCGF1 as a core component of a distinct PRC1 sub-complex was established

through advanced proteomics techniques. Early research identified six distinct PCGF proteins

(PCGF1-6) that each define a unique PRC1 complex.[1] The specific composition of the
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PCGF1-containing complex (PRC1.1) was elucidated using affinity purification followed by

high-resolution mass spectrometry (AP-MS).

In these experiments, endogenous PCGF1 was immunoprecipitated from nuclear lysates of cell

lines like the human embryonal carcinoma cell line NTera-2/cloneD1 (NT2).[5][9][10] The

resulting protein complexes were then analyzed by mass spectrometry to identify interacting

partners. These screens consistently co-purified PCGF1 with a specific set of proteins,

establishing the core composition of the PRC1.1 variant complex.[10][11]

Biochemical Characterization and Function
PCGF1 is integral to the structure and function of the PRC1.1 complex. It forms a heterodimer

with RING1A or RING1B, the catalytic core E3 ubiquitin ligase of PRC1 complexes.[1][8]

PCGF1 enhances the enzymatic activity of RING1B, promoting the monoubiquitination of H2A

on lysine 119.[1][12] This histone modification is a hallmark of Polycomb-mediated gene

repression.

The PRC1.1 complex, defined by PCGF1, consists of several core subunits that distinguish it

from canonical PRC1 complexes.

Table 1: Core Components of the PCGF1-PRC1.1 Variant Complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5088048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685312/
https://www.researchgate.net/figure/A-physical-interaction-screen-for-PCGF1-under-endogenous-conditions-A-PCGF1-and_fig6_287811053
https://www.researchgate.net/figure/A-physical-interaction-screen-for-PCGF1-under-endogenous-conditions-A-PCGF1-and_fig6_287811053
https://diseases.jensenlab.org/Entity?documents=10&type1=9606&id1=ENSP00000233630&type2=-26&id2=DOID:0111841
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697839/
https://www.biorxiv.org/content/10.1101/2022.05.18.492435v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4003909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Aliases Key Function

PCGF1 NSPC1, RNF68

Defines the complex;

enhances RING1B E3 ligase

activity.[3][4]

RING1B RNF2

Catalytic subunit; E3 ubiquitin

ligase that monoubiquitinates

H2A at K119.[5]

KDM2B FBXL10

Recruits the complex to

unmethylated CpG islands via

its CXXC domain.[5][6]

BCOR BCL6 Corepressor

Structural component; binds

PCGF1 and is required for

complex integrity.[6][13]

BCORL1 BCOR-Like 1
Homolog of BCOR, also found

in PRC1.1 complexes.[1]

RYBP/YAF2

Can enhance the catalytic

activity of the RING1B/PCGF

heterodimer.[1]

The assembly is hierarchical, requiring the interaction between PCGF1 and BCOR or BCORL1

to create a stable subcomplex that can then associate with KDM2B.[6] This entire complex is

responsible for targeting specific genomic loci, primarily CpG islands, to establish a repressive

chromatin state.[5]

Role in Signaling Pathways
PCGF1-mediated gene repression is integrated with other cellular signaling pathways, notably

those controlling cell proliferation and differentiation.

Regulation of the c-Myc Signaling Pathway
In glioblastoma (GBM) cells, PCGF1 has been identified as a key regulator of proliferation.

Knockdown of PCGF1 leads to G1 cell cycle arrest and a significant reduction in cell
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proliferation. This effect is associated with the inactivation of the c-Myc signaling pathway.

Mechanistically, loss of PCGF1 reduces the levels of AKT, phosphorylated AKT (pAKT),

GSK3β, and ultimately c-Myc and its downstream target Cyclin D1. Overexpression of c-Myc

can rescue the anti-proliferative effect of PCGF1 knockdown, indicating that PCGF1 regulates

GBM cell proliferation, at least in part, through the c-Myc pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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